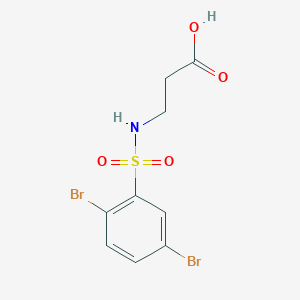

3-(2,5-Dibromobenzenesulfonamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

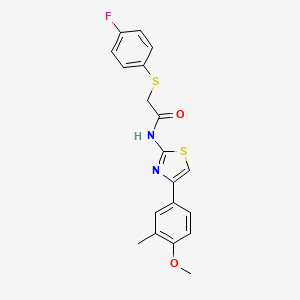

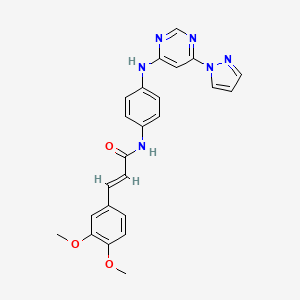

3-(2,5-Dibromobenzenesulfonamido)propanoic acid, commonly known as DBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSA is a sulfonamide derivative that contains two bromine atoms attached to a benzene ring, which makes it an important intermediate in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Synthesis and Material Science Applications

Polymer and Colloidal Synthesis

Dodecylbenzenesulfonic acid, a structurally related compound, is used as a surfactant and dopant in the synthesis of polyaniline (PANI) colloids, demonstrating the role of sulfonamide derivatives in facilitating polymer synthesis and stability (Shreepathi & Holze, 2006).

Catalysis and Chemical Reactions

Sulfonamide derivatives have been employed in various chemical transformations. For example, sulfonated Schiff base copper(II) complexes, derived from sulfonamide-based ligands, show efficient and selective catalysis in alcohol oxidation (Hazra et al., 2015). Similarly, sulfonamide groups have been utilized in the synthesis of new tricyclic ligands for gadolinium(III), indicating their application in enhancing MRI contrast agents (Dioury et al., 2005).

Potential Pharmacological Applications

- Antitumor Drug Development: Sulfonamide derivatives have been explored for their antitumor properties. For instance, compounds containing sulfonamide linked with 5-fluorouracil and nitrogen mustard showed promising antitumor activity and low toxicity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).

Environmental and Green Chemistry

- Ionic Liquids in Bioprocess Operations: Research on replacing traditional organic solvents with ionic liquids for applications such as liquid-liquid extraction of antibiotics and biotransformation reactions underscores the environmental benefits of using less toxic and more sustainable alternatives. Sulfonamide derivatives' structural analogs could potentially enhance the efficacy and safety of these processes (Cull et al., 2000).

Propriétés

IUPAC Name |

3-[(2,5-dibromophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO4S/c10-6-1-2-7(11)8(5-6)17(15,16)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKRCAMJZIMTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)NCCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

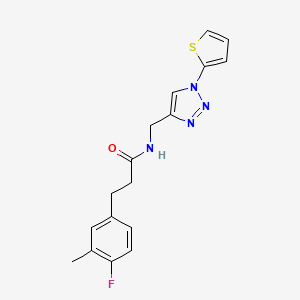

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

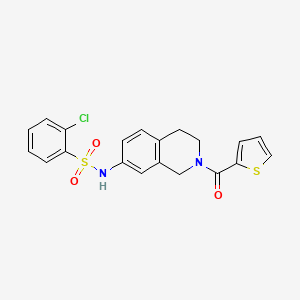

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)

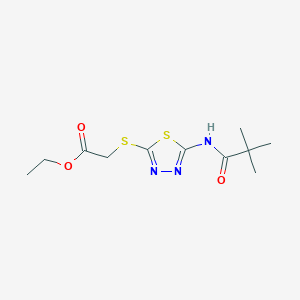

![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)